(4-Benzylpiperidin-1-yl)-(2,5-dimethylfuran-3-yl)methanone
Overview
Description
(4-Benzylpiperidin-1-yl)-(2,5-dimethylfuran-3-yl)methanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a benzyl group and a furan ring substituted with two methyl groups. Its unique structure allows it to interact with biological systems in diverse ways, making it a valuable subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperidin-1-yl)-(2,5-dimethylfuran-3-yl)methanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Furan Ring Formation: The furan ring is synthesized separately through the cyclization of a suitable precursor, such as 2,5-dimethyl-2,4-hexadiene-1,6-dione.
Coupling Reaction: The final step involves coupling the benzylated piperidine with the furan ring using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Benzylpiperidin-1-yl)-(2,5-dimethylfuran-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The benzyl and furan rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted benzyl/furan compounds.
Scientific Research Applications
(4-Benzylpiperidin-1-yl)-(2,5-dimethylfuran-3-yl)methanone has several scientific research applications:
Pharmacology: The compound is investigated for its neuroprotective effects and ability to modulate oxidative stress pathways.
Biochemistry: It serves as a tool for studying enzyme inhibition and protein-ligand interactions.
Industrial Chemistry: The compound’s unique structure makes it a candidate for developing new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (4-Benzylpiperidin-1-yl)-(2,5-dimethylfuran-3-yl)methanone involves its interaction with molecular targets such as acetylcholinesterase. By binding to the enzyme’s active site, the compound inhibits its activity, leading to increased levels of acetylcholine in the synaptic cleft. This action helps in alleviating symptoms of neurodegenerative diseases. Additionally, the compound’s ability to prevent β-amyloid aggregation contributes to its neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
(4-Benzylpiperidin-1-yl)-(4-fluorophenyl)methanone: Similar structure but with a fluorine atom on the phenyl ring.
(4-Benzylpiperidin-1-yl)-(4-bromophenyl)methanone: Similar structure but with a bromine atom on the phenyl ring.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Contains a piperidine ring but with different substituents and pharmacological properties.
Uniqueness
(4-Benzylpiperidin-1-yl)-(2,5-dimethylfuran-3-yl)methanone is unique due to its combination of a benzylated piperidine ring and a dimethyl-substituted furan ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-(2,5-dimethylfuran-3-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-14-12-18(15(2)22-14)19(21)20-10-8-17(9-11-20)13-16-6-4-3-5-7-16/h3-7,12,17H,8-11,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSKEXUNXRUQDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101321595 | |
Record name | (4-benzylpiperidin-1-yl)-(2,5-dimethylfuran-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101321595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
41.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49816517 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
717859-40-0 | |
Record name | (4-benzylpiperidin-1-yl)-(2,5-dimethylfuran-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101321595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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